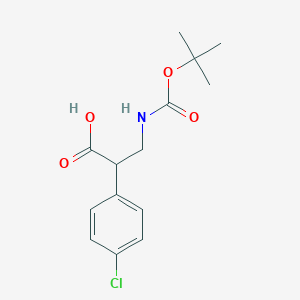

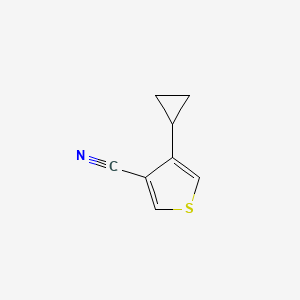

![molecular formula C21H25NO4 B2878891 METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE CAS No. 304890-84-4](/img/structure/B2878891.png)

METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate” likely involves reactions at the benzylic position . These reactions are crucial for synthesis problems and can include free radical bromination, nucleophilic substitution, and oxidation .Chemical Reactions Analysis

Reactions involving “Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate” likely occur at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Synthesis and Properties of Hyperbranched Aromatic Polyamide

This study showcases the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, leading to hyperbranched aromatic polyamides. These polymers exhibit solubility in common solvents and potential applications in materials science due to their inherent viscosity and molecular weight properties (Yang et al., 1999).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives

This paper reports on the synthesis of derivatives from 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, leading to compounds with significant antimicrobial and antifungal activities, showcasing the potential of such chemical frameworks in developing new therapeutic agents (Mickevičienė et al., 2015).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor

The compound GN39482 is highlighted for its antiproliferative activity against human cancer cells by inhibiting tubulin polymerization, demonstrating its potential as a cancer therapeutic agent (Minegishi et al., 2015).

Asymmetric Synthesis

The Use of Lithium (α-methylbenzyl)allylamide for Asymmetric Synthesis of Unsaturated β-amino Acid Derivatives

This research emphasizes the synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide, showcasing the method's efficacy in creating compounds with potential pharmaceutical applications (Davies et al., 1997).

Structural Studies

Three Substituted 4-pyrazolylbenzoates

The study presents the hydrogen-bonded supramolecular structures of ethyl and methyl 4-pyrazolylbenzoates, providing insights into their potential for creating complex molecular architectures with specific functionalities (Portilla et al., 2007).

Mécanisme D'action

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for benzylic compounds .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, are integral parts of various biochemical pathways . These reactions could potentially disrupt or modify these pathways, leading to downstream effects.

Propriétés

IUPAC Name |

methyl 3-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-14-9-10-17(21(2,3)4)18(11-14)26-13-19(23)22-16-8-6-7-15(12-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXPCOWVAJXINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

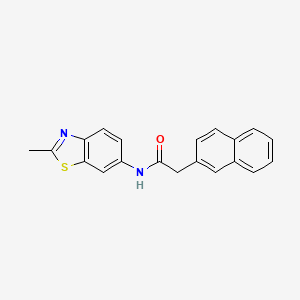

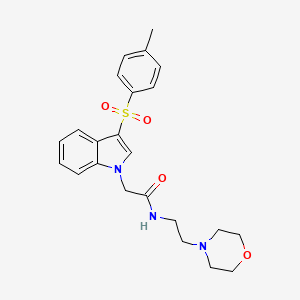

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)

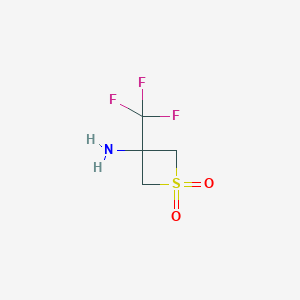

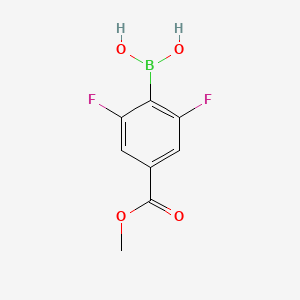

![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2878820.png)

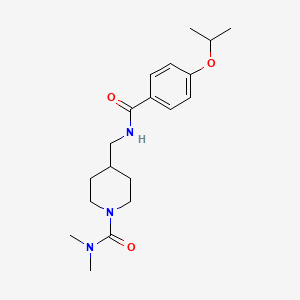

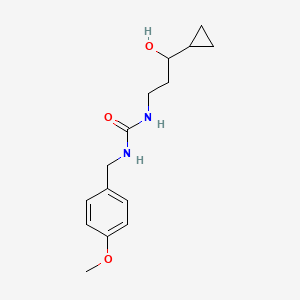

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)

![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)

![1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2878828.png)